5-chloro-2-methoxy-N-(pyridin-2-yl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 5th position, a methoxy group at the 2nd position, and a pyridin-2-yl group attached to the nitrogen atom of the benzamide structure
Mechanism of Action
Target of Action
The primary target of 5-chloro-2-methoxy-N-(pyridin-2-yl)benzamide, also known as Oprea1_456018, is the cell cycle protein-dependent kinase (CDK) . CDKs are promising therapeutic targets in cancer treatment .
Mode of Action
The compound binds directly to CDK6/9, resulting in the suppression of their downstream signaling pathway . The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .
Biochemical Pathways
The compound’s interaction with CDK6/9 affects the cell cycle progression and induces cellular apoptosis . This means that the compound can inhibit cell proliferation by blocking the cell cycle progression .
Result of Action
The compound’s action results in the suppression of the CDK6/9 downstream signaling pathway, inhibition of cell proliferation by blocking cell cycle progression, and induction of cellular apoptosis . This leads to a significant reduction in the growth and proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(pyridin-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid and 2-aminopyridine.
Activation of Carboxylic Acid: The carboxylic acid group of 5-chloro-2-methoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 2-aminopyridine to form the amide bond, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group using suitable reagents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Depending on the nucleophile used, products such as 5-amino-2-methoxy-N-(pyridin-2-yl)benzamide or 5-thio-2-methoxy-N-(pyridin-2-yl)benzamide can be formed.
Oxidation: 5-chloro-2-hydroxy-N-(pyridin-2-yl)benzamide.
Reduction: 5-chloro-2-methyl-N-(pyridin-2-yl)benzamide.
Hydrolysis: 5-chloro-2-methoxybenzoic acid and 2-aminopyridine.
Scientific Research Applications
5-chloro-2-methoxy-N-(pyridin-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms, particularly those involving amide bond formation and hydrolysis.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridinyl group at the 3rd position.
5-chloro-2-methoxy-N-(pyridin-4-yl)benzamide: Similar structure but with the pyridinyl group at the 4th position.
5-chloro-2-methoxy-N-(pyridin-2-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide group.
Uniqueness
5-chloro-2-methoxy-N-(pyridin-2-yl)benzamide is unique due to the specific positioning of the chloro, methoxy, and pyridin-2-yl groups, which confer distinct chemical and biological properties. The presence of the pyridin-2-yl group allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry and biological studies.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-11-6-5-9(14)8-10(11)13(17)16-12-4-2-3-7-15-12/h2-8H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOOFSBALAYYJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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